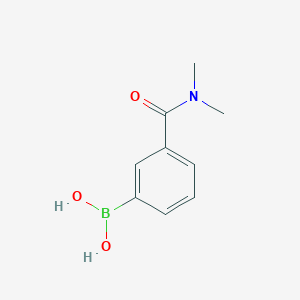
3,5-二氟苄胺
概述
描述
3,5-Difluorobenzylamine is a chemical compound that is part of the benzylamine family, characterized by the presence of a benzyl group attached to an amine group. The compound is further defined by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions. While the specific compound 3,5-difluorobenzylamine is not directly discussed in the provided papers, the related chemistry and structural motifs can be inferred from similar compounds mentioned in the research.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of amines with other chemical reagents. For example, the synthesis of dibenzylamino-1-methylcyclohexanol and its trifluoromethyl counterpart involves the use of NMR spectroscopy and single crystal X-ray analysis to determine the stereochemistry of the compounds . Another synthesis method includes the reaction of 2-aminobenzylamine with methyl trifluoropyruvate to afford new fluorinated heterocycles . These methods suggest that the synthesis of 3,5-difluorobenzylamine could potentially involve similar reagents and analytical techniques to ensure the correct placement of the fluorine atoms and the formation of the desired product.
Molecular Structure Analysis
The molecular structure of benzylamine derivatives is often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal structure of a Schiff base compound related to benzylamine derivatives was investigated, revealing a monoclinic space group and specific bond angles and lengths . This indicates that the molecular structure of 3,5-difluorobenzylamine would likely be characterized by similar techniques to determine its conformation and electronic environment.
Chemical Reactions Analysis
Benzylamine derivatives can participate in various chemical reactions. For example, the reaction of dibenzylamine with dibenzyl difluoromaleate leads to the synthesis of 3-fluoroaspartic acid, demonstrating the reactivity of the amino group in nucleophilic addition reactions . Additionally, the reaction of benzylamine derivatives with 5-hydroxyindoles in the presence of potassium hexacyanoferrate(III) results in the formation of fluorescent compounds, indicating the potential for 3,5-difluorobenzylamine to be used in fluorogenic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the introduction of fluorine atoms can affect the acidity of the amine group, the boiling and melting points, and the solubility of the compound. The presence of fluorine can also impact the compound's reactivity and its interactions with other molecules, as seen in the study of short C–H⋯F interactions involving the 2,5-difluorobenzene group . These properties are crucial for the application of these compounds in various fields, including pharmaceuticals and materials science.
科学研究应用
分析和生物分析应用
二氟苄胺衍生物的衍生化能力被用于各种分析和生物分析背景中。例如,在研究呋喃的 OH 引发的光氧化产生的不饱和二羰基产物时,诸如盐酸 O-(2,3,4,5,6)-五氟苄基-羟胺之类的衍生物用于纤维上衍生化和固相微萃取,促进了这些产物在环境样品中的定量分析(Alvarez 等人,2009)。
生物成像中的光物理行为
3,5-二氟苄胺的衍生物,如 (Z)-5-(3,5-二氟-4-羟基亚苄基)-2,3-二甲基-3,5-二氢-4H-咪唑-4-酮 (DFHBI),在生物成像应用中至关重要。这些荧光分子与 RNA 分子(如菠菜适体)结合,并且在液体溶剂中通常是弱荧光的。这些分子的光物理行为,包括它们在阻碍光异构化和溶剂依赖性荧光时的荧光增强,表明它们在生物成像和诊断应用中的潜力(Santra 等人,2019)。
有机合成和材料科学
在材料科学和有机合成领域,二氟苄胺衍生物因其反应性和形成新型材料的潜力而受到探索。例如,它们与乙二醛缩合形成六苄基取代的六氮杂异乌尔兹烷的反应性表明它们在合成复杂的含氮化合物的效用,这些化合物可能在各种工业应用中很有用(Kerscher 等人,2006)。
安全和危害
3,5-Difluorobenzylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling it .
Relevant Papers
One relevant paper is "Fluorinated Quasi 2D Perovskite Solar Cells with Improved Stability and Over 19% Efficiency" . In this study, 3,5-Difluorobenzylamine was used as a benzylamine-based spacer for stable and efficient quasi-2D-RP perovskite solar cells (PSCs). The study found that the DF-BZA-based perovskite film exhibited superior film quality with significantly enlarged grain size and improved charge carrier lifetime owing to the fluorine atoms in DF-BZA .
属性
IUPAC Name |
(3,5-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNGGOMRUHYAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238146 | |
| Record name | 3,5-Difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorobenzylamine | |
CAS RN |
90390-27-5 | |
| Record name | 3,5-Difluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3,5-Difluorobenzylamine used as a derivatizing agent in the analysis of epichlorohydrin?
A: Epichlorohydrin (ECH) is a highly polar, low molecular weight compound that is difficult to analyze directly using standard techniques like LC/MS due to poor ionization. [, ] 3,5-Difluorobenzylamine reacts with the epoxide group of ECH in a process called aminolysis. This reaction forms a derivative with increased molecular weight and improved ionization efficiency, allowing for more sensitive and accurate detection by LC/MS methods. [, ]
Q2: What are the advantages of using 3,5-Difluorobenzylamine over other derivatizing agents for ECH analysis in water samples?
A2: While other derivatizing agents exist for ECH analysis, 3,5-Difluorobenzylamine offers some distinct advantages:
- Water compatibility: The aminolysis reaction with 3,5-Difluorobenzylamine can be performed directly in aqueous solutions, simplifying sample preparation for water samples. []
- Sensitivity: The resulting derivative shows good ionization efficiency, enabling detection of ECH at trace levels (sub-ppb) in complex matrices like environmental water samples. []
Q3: Besides analytical chemistry, are there other reported applications of 3,5-Difluorobenzylamine?
A: Yes, 3,5-Difluorobenzylamine has shown potential in material science for developing perovskite solar cells. [] When incorporated as a spacer molecule in quasi-2D Ruddlesden–Popper perovskites, it improves film quality, enhances charge carrier lifetime, and significantly boosts the power conversion efficiency of the solar cells. []
Q4: Has 3,5-Difluorobenzylamine been investigated for any biological activities?
A: Research indicates that 3,5-Difluorobenzylamine derivatives, particularly N-butyl-3,5-difluorobenzylamine, exhibit antimycobacterial activity. [] This compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, Mycobacterium marinum, and Mycobacterium lufu. [] Further studies are needed to explore its potential as a therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




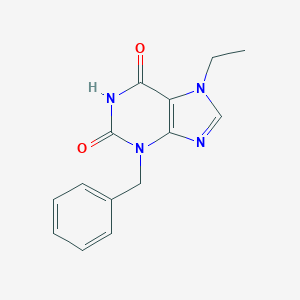

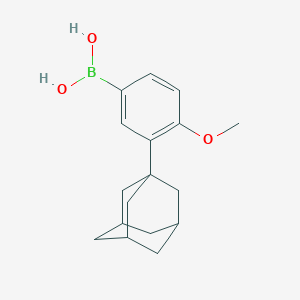
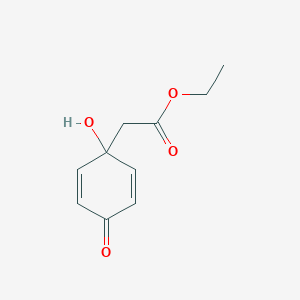
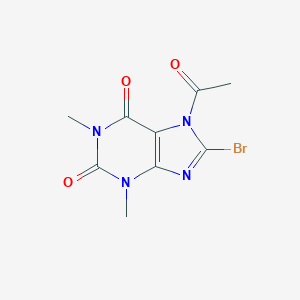
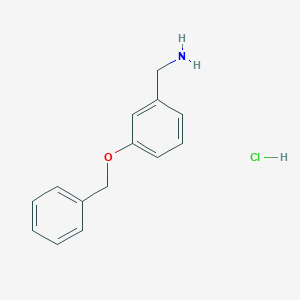
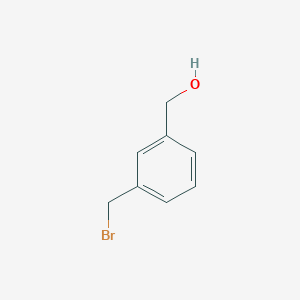

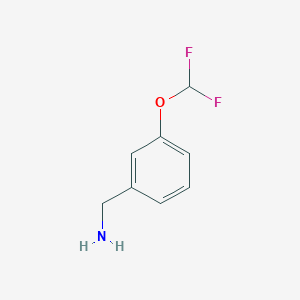
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
